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Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl

Cat. No.: B566164
CAS No.: 352431-06-2
M. Wt: 182.505
InChI Key: YMDZDFSUDFLGMX-HAFGEVJTSA-N
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Description

Contextualization of Nitrogen Mustard Chemical Reactivity and Biological Relevance

Nitrogen mustards are characterized by the bis(2-chloroethyl)amino functional group. pharmacologyeducation.org Their chemical reactivity is dominated by the ability of the nitrogen atom to perform an intramolecular nucleophilic attack on the β-carbon of one of the chloroethyl side chains, displacing a chloride ion. This process results in the formation of a highly strained and electrophilic three-membered ring known as an aziridinium (B1262131) ion. researchgate.net This intermediate is a potent alkylating agent, readily reacting with nucleophiles. pharmacologyeducation.org

The primary biological relevance of nitrogen mustards stems from their ability to alkylate DNA. pharmacologyeducation.orgnih.gov The aziridinium ion intermediate reacts preferentially with the N7 position of guanine (B1146940) bases in the DNA sequence. researchgate.net Since nitrogen mustards are bifunctional, possessing two chloroethyl groups, they can undergo this reaction twice. After the first alkylation event, the second chloroethyl arm can form another aziridinium ion, which can then react with a second guanine base. This can result in the formation of interstrand cross-links (ICLs) within the DNA double helix, covalently linking the two strands. nih.govnih.gov These ICLs are highly cytotoxic lesions because they block DNA replication and transcription, ultimately inducing programmed cell death (apoptosis). pharmacologyeducation.org This potent cytotoxic activity is the basis for their use in cancer chemotherapy. researchgate.netjuniperpublishers.com

Significance of Deuterium (B1214612) Labeling in Elucidating Reaction Mechanisms and Pathways

Deuterium labeling is a powerful technique in chemical and biological research used to trace the fate of molecules and to determine the mechanisms of reactions. researchgate.netresearchgate.net The key principle behind its utility is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, reactions that involve the breaking of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. By measuring the change in reaction rate upon isotopic substitution (kH/kD), researchers can gain insight into which bonds are broken during the critical steps of a reaction. nih.govnih.gov

In the context of nitrogen mustards, deuterium labeling, as in Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl, is particularly useful for studying their complex metabolic pathways and mechanisms of action. For example, research on the related nitrogen mustard, cyclophosphamide (B585), has extensively used deuterated analogs to unravel its metabolic activation. These studies have shown that oxidation of the oxazaphosphorine ring is a critical activation step and that deuterium substitution at specific positions can alter the rate of different metabolic pathways. nih.govnih.gov By observing the KIE, researchers have been able to identify which metabolic transformations are rate-limiting and which metabolites are responsible for the compound's therapeutic or toxic effects. nih.govduke.edu For instance, a significant isotope effect was observed when deuterium was placed at the C-5 position of cyclophosphamide, which correlated with a decrease in the formation of the active metabolite, phosphoramide (B1221513) mustard, and a reduction in antitumor activity. nih.gov This demonstrates that C-H bond cleavage at this position is a crucial step in the bioactivation pathway.

Furthermore, deuterated compounds serve as invaluable internal standards for quantitative analysis using mass spectrometry. nih.gov The mass difference between the deuterated and non-deuterated compounds allows for precise and accurate measurement of the parent compound and its metabolites in biological samples. nih.gov

Historical Perspective on Nitrogen Mustard Chemistry and its Evolution

The history of nitrogen mustards is rooted in chemical warfare research. Initially synthesized in the 1930s as more systemically toxic analogs of sulfur mustard ("mustard gas"), their potent biological effects were soon noted. pharmacologyeducation.org During World War II, a tragic incident involving a release of mustard gas in Bari, Italy, in 1943 led to the observation that exposed individuals had a markedly decreased number of lymphocytes and bone marrow suppression. pharmacologyeducation.org

This observation prompted pharmacologists Alfred Gilman and Louis Goodman at the Yale School of Medicine to investigate the potential therapeutic applications of these compounds. In 1942, they conducted the first clinical trials of a nitrogen mustard (mechlorethamine, or HN2) for the treatment of lymphoma, marking the dawn of modern cancer chemotherapy. pharmacologyeducation.org The success of these early trials, despite the high toxicity of the compounds, spurred the synthesis and evaluation of thousands of nitrogen mustard derivatives in the post-war era.

This extensive research led to the development of "second-generation" nitrogen mustards with improved therapeutic indices. By modifying the "carrier" group attached to the nitrogen mustard pharmacophore, chemists were able to alter the drugs' reactivity, selectivity, and pharmacokinetic properties. researchgate.net This led to clinically important drugs such as:

Chlorambucil: An aromatic mustard with reduced reactivity.

Melphalan (B128): A derivative of the amino acid phenylalanine, designed to be selectively taken up by cancer cells.

Cyclophosphamide: A prodrug that requires metabolic activation, reducing non-specific toxicity. pharmacologyeducation.orgjuniperpublishers.com

The evolution of nitrogen mustard chemistry continues today, with research focusing on targeted delivery systems and hybrid molecules to enhance efficacy and minimize side effects. researchgate.netjuniperpublishers.com

Overview of Research Domains for this compound

This compound, also known as deuterated nor-nitrogen mustard, is a specialized chemical tool for research purposes. nih.gov Its non-deuterated counterpart, bis(2-chloroethyl)amine (B1207034) (nor-nitrogen mustard), is a known metabolite of cyclophosphamide and a key intermediate in the synthesis of various other compounds, including piperazine (B1678402) derivatives used in pharmaceuticals. nih.govresearchgate.net The introduction of four deuterium atoms on one of the chloroethyl chains makes this molecule particularly valuable in several research domains:

Mechanistic Studies of Alkylation and Hydrolysis: The deuterated compound can be used to study the kinetic isotope effect of the intramolecular cyclization to form the aziridinium ion and subsequent hydrolysis reactions. nih.govnih.gov By comparing the reaction rates of the deuterated and non-deuterated forms, researchers can determine the extent to which C-H bond cleavage in the ethyl arm is involved in the rate-determining steps of these reactions. This provides fundamental insights into the reactivity of the nitrogen mustard core.

Metabolic Pathway Elucidation: As demonstrated with deuterated cyclophosphamide, this compound can be used as a tracer to study the metabolism of nitrogen mustards that generate nor-nitrogen mustard as an intermediate. nih.govnih.gov It can help identify and quantify metabolic products, such as N-(2-chloroethyl)-N-(2-hydroxyethyl)amine, and determine the rates of their formation. nih.gov This is crucial for understanding how these compounds are processed in biological systems and for identifying potentially toxic metabolites.

Pharmacokinetic and Drug Metabolism Studies: The compound is an ideal internal standard for mass spectrometry-based quantification of nor-nitrogen mustard in biological matrices like plasma and urine. nih.gov Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation, leading to highly accurate and precise measurements in pharmacokinetic studies.

Synthetic Chemistry: In synthetic chemistry, deuterated building blocks are used to create more complex labeled molecules. This compound can be used in the synthesis of deuterated piperazine-containing drugs or other biologically active molecules. researchgate.netresearchgate.net These labeled final products can then be used in their own right for mechanistic or metabolic studies.

Compound Data

Below are tables detailing the properties of the subject compound and its non-deuterated parent compound.

Table 1: this compound

Property Value
Synonyms Bis(2-Chloroethyl)-1,1,2,2-D4-Amine Hydrochloride
Molecular Formula C4H6D4Cl3N
Molecular Weight 182.51 g/mol researchgate.net
CAS Number 352431-06-2
Isotopic Purity Typically ≥98 atom % D

Data sourced from chemical supplier specifications. nih.gov

Table 2: Bis(2-chloroethyl)amine hydrochloride (Non-deuterated)

Property Value
Synonyms Nor-nitrogen mustard HCl, 2,2′-Dichlorodiethylamine HCl
Molecular Formula C4H10Cl3N nih.gov
Molecular Weight 178.49 g/mol nih.gov
CAS Number 821-48-7 nih.gov
Appearance White to beige crystalline powder duke.edu
Melting Point 212-214 °C nih.gov
Solubility Soluble in water duke.edu

Data sourced from PubChem and other chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl3N B566164 Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl CAS No. 352431-06-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-HAFGEVJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bis 2 Chloroethyl 1,1,2,2 D4 Amine Hcl

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the 1,1,2,2-Positions of the Chloroethyl Chains

Synthesis of Deuterated Precursors

The most logical and efficient approach to introduce deuterium at the desired positions is through the synthesis of a deuterated diethanolamine derivative. A key precursor for this is Ethanol-1,1,2,2-d4-amine (2-Aminoethan-1,1,2,2-d4-ol). The synthesis of this building block is paramount for the entire process. One common method for preparing 2-Aminoethan-1,1,2,2-d4-ol involves the direct deuteration of ethanolamine. This can be achieved through catalytic exchange with deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon.

Alternatively, a multi-step synthesis can be employed, starting from smaller, readily available deuterated molecules. For instance, deuterated ethylene oxide can be reacted with deuterated ammonia to form deuterated monoethanolamine, which can then be further elaborated.

A general representation of the synthesis of the crucial deuterated diethanolamine precursor, Bis(2-hydroxyethyl)-1,1,2,2-D4-amine, would proceed from Ethanol-1,1,2,2-d4-amine. This deuterated ethanolamine can be reacted with a suitable two-carbon electrophile to introduce the second deuterated hydroxyethyl chain.

PrecursorSynthesis MethodKey Reagents
Ethanol-1,1,2,2-d4-amineCatalytic DeuterationEthanolamine, D₂, Pd/C
Bis(2-hydroxyethyl)-1,1,2,2-D4-amineN-alkylationEthanol-1,1,2,2-d4-amine, Ethylene oxide-d4

Methodologies for Isotopic Exchange or Direct Deuterated Building Block Utilization

While direct isotopic exchange on the final Bis(2-chloroethyl)amine (B1207034) molecule is generally not feasible due to the reactivity of the chloroethyl groups, the use of deuterated building blocks is the preferred and more controlled strategy. The synthesis of Ethanol-1,1,2,2-d4-amine and its subsequent conversion to the corresponding diethanolamine derivative exemplifies the direct utilization of a deuterated building block.

Hydrogen-deuterium exchange reactions can be employed at the precursor stage. For example, H/D exchange on ethanolamine or its derivatives in deuterated solvents like D₂O, often catalyzed by transition metal complexes, can introduce deuterium at specific positions, although achieving the desired 1,1,2,2-tetradeuteration with high isotopic purity can be challenging and may require multiple exchange cycles.

Chemical Transformation Routes for the Formation of the Bis(2-chloroethyl)amine Skeleton

Once the deuterated diethanolamine precursor is secured, the subsequent steps involve the formation of the characteristic bis(2-chloroethyl)amine structure. These transformations must be conducted under conditions that preserve the isotopic labeling.

Nucleophilic Substitution Reactions in Deuterated Synthesis

The conversion of the hydroxyl groups of the deuterated diethanolamine to chlorides is a key step. This is typically achieved through a nucleophilic substitution reaction. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction of Bis(2-hydroxyethyl)-1,1,2,2-D4-amine with thionyl chloride replaces the hydroxyl groups with chlorine atoms. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

It is crucial to control the reaction conditions to avoid side reactions. The reaction is generally performed in an inert solvent. The resulting product is the hydrochloride salt of the deuterated bis(2-chloroethyl)amine.

ReactantReagentProductReaction Type
Bis(2-hydroxyethyl)-1,1,2,2-D4-amineThionyl Chloride (SOCl₂)Bis(2-chloroethyl)-1,1,2,2-D4-amine HClNucleophilic Substitution

Cyclization Reactions for Piperazine (B1678402) and Related Scaffolds Utilizing Bis(2-chloroethyl)amine HCl

Bis(2-chloroethyl)amine HCl and its deuterated isotopologues are important building blocks for the synthesis of various heterocyclic compounds, most notably piperazine derivatives. The bifunctional nature of the molecule, with two reactive chloroethyl groups, allows for cyclization reactions with primary amines or other dinucleophiles.

For example, the reaction of this compound with a primary amine (R-NH₂) leads to the formation of a deuterated N-substituted piperazine. This reaction proceeds through a double nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon atoms of the chloroethyl groups, displacing the chloride ions and forming the six-membered piperazine ring. The preservation of the deuterium labeling on the ethyl chains is expected under typical reaction conditions.

Halogenation Strategies for Chloroethyl Moieties in Deuterated Contexts

The halogenation of the deuterated diethanolamine precursor is a critical step that must be performed with high efficiency and without compromising the isotopic integrity of the molecule. As mentioned, thionyl chloride is a widely used and effective reagent for this purpose. Other halogenating agents, such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅), could also be employed, although thionyl chloride is often preferred for its cleaner reaction profile, with the byproducts (SO₂ and HCl) being gaseous.

The choice of halogenating agent and reaction conditions should be carefully considered to ensure that no H/D exchange occurs at the deuterated positions. The use of aprotic solvents and controlled temperatures is essential to maintain the high isotopic enrichment of the final product.

Optimization of Synthetic Pathways for Enhanced Deuterium Purity and Chemical Yield

Key optimization approaches include the use of highly deuterated starting materials and reagents, such as D₂O, deuterated acids, or deuterated reducing agents like lithium aluminum deuteride (LiAlD₄). nih.govnih.gov Metal-catalyzed hydrogen-deuterium exchange reactions also offer a powerful method for selective deuteration. nih.gov For instance, catalysts based on palladium, ruthenium, or iridium can facilitate the exchange of hydrogen atoms for deuterium at specific positions on a molecule. nih.govacs.org

The choice of deuterating agent and catalyst system is crucial for achieving high isotopic enrichment. The optimization process involves screening various catalysts and reaction conditions to identify the most efficient system for the specific substrate.

ParameterCondition ACondition BCondition COutcome
Deuterium Source D₂ODeuterated Triflic AcidLiAlD₄Varying levels of deuterium incorporation and regioselectivity. nih.gov
Catalyst Pd/CIridium ComplexRu-basedDifferent efficiencies and selectivities in H-D exchange. nih.govacs.org
Reaction Time ShortOptimalExtendedExtended time may lead to side product formation. beilstein-journals.org

This interactive table illustrates how varying synthetic parameters can influence the outcome of the deuteration reaction.

Strategies to control these side reactions include:

Careful selection of reagents: Using milder or more selective reagents can prevent unwanted transformations.

Reaction condition optimization: Adjusting temperature, pressure, and reaction time can favor the desired reaction pathway. For instance, excessive reaction times can lead to thermal degradation and increased side product formation. beilstein-journals.org

Inert atmosphere: Conducting reactions under an inert atmosphere, such as argon, can prevent oxidation and other unwanted side reactions, particularly when sensitive reagents are used. nih.gov

Strategic use of protecting groups: Protecting reactive functional groups elsewhere in the molecule can prevent them from participating in side reactions.

In some cases, side products can be removed during workup. For example, an ester side-product might be eliminated by subjecting the crude reaction mixture to saponification conditions followed by an acid-base wash. nih.gov

Solvent and temperature are critical parameters that can significantly influence the reaction rate, yield, and selectivity of deuterated amine synthesis. The choice of solvent can affect the solubility of reactants and reagents, as well as the stability of reactive intermediates. nih.gov For instance, in the reactions of lithium aminoborohydrides, the solvent can determine whether the reaction proceeds via an amination or a reduction pathway. latech.edu In tetrahydrofuran (THF), reduction might be favored, while in dioxane, amination can be the exclusive outcome. latech.edu

Temperature control is equally important. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the desired product. nih.govgla.ac.uk Conversely, lower temperatures may favor the desired transformation, leading to higher selectivity and yield. latech.edu The optimal temperature must be determined empirically for each specific reaction. For the synthesis of amine hydrochlorides, controlling the temperature during the addition of reagents like thionyl chloride is crucial to manage the exothermic reaction and prevent the formation of impurities. chemicalbook.com

FactorEffect on SynthesisResearch Finding
Solvent Choice Influences reaction pathway (e.g., amination vs. reduction). latech.eduIn reactions with lithium aminoborohydrides, dioxane favors amination while THF can allow for competing reduction. latech.edu
Temperature Affects reaction rate and can induce thermal degradation. nih.govFor some amine reactions, lower temperatures favor the amination product over reduction byproducts. latech.edu
Solvent Composition Can impact the thermal stability of the amine product.Replacing water with organic diluents like triethylene glycol (TEG) can increase the rate of thermal degradation of amines. nih.gov

This interactive table summarizes the significant effects of solvent and temperature on the synthesis of deuterated amine hydrochlorides.

Purification and Isolation Techniques for High-Purity Deuterated Compounds

Achieving high purity is essential for the final deuterated product. The purification strategy for this compound must effectively remove unreacted starting materials, non-deuterated or partially deuterated species, catalysts, and any side products.

Common purification techniques include:

Crystallization/Recrystallization: This is a primary method for purifying solid compounds like amine hydrochlorides. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. google.com

Acid-Base Extraction: This technique can be used to separate the amine product from non-basic impurities. The amine hydrochloride can be neutralized to the free base, extracted into an organic solvent, and then reconverted to the hydrochloride salt by treatment with HCl. echemi.com This process also helps in removing water-soluble byproducts. nih.gov

Filtration: After crystallization or precipitation, the solid product is collected by filtration. The collected solid is often washed with a cold solvent to remove any remaining soluble impurities. echemi.commdpi.com

Sublimation/Distillation: For amine hydrohalides, purification can sometimes be achieved by vaporization, sublimation, or distillation. This process is often carried out in the presence of the corresponding hydrogen halide gas (e.g., HCl) to prevent decomposition of the salt back into the free amine and acid. google.com

Chromatography: While less common for the final salt form, chromatographic techniques can be employed to purify the free amine intermediate before salt formation.

The final step often involves drying the purified product under a vacuum to remove any residual solvent.

Elucidation of Chemical Reactivity and Mechanistic Pathways Using Deuterium Labeling

Mechanistic Studies of Aziridinium (B1262131) Ion Formation

The bioactivity of nitrogen mustards is predicated on their ability to form a highly strained and electrophilic three-membered ring intermediate, the aziridinium ion. mdpi.comresearchgate.netresearchgate.net This process occurs via an intramolecular nucleophilic substitution, where the tertiary amine nitrogen attacks the γ-carbon, displacing a chloride ion. nih.gov The use of Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl allows for a nuanced study of this critical activation step.

Intramolecular Cyclization Kinetics and Thermodynamics in Deuterated Analogs

The rate of aziridinium ion formation is the pivotal first step in the mechanism of action for nitrogen mustards. This intramolecular cyclization is a classic example of neighboring-group participation. nih.gov Computational studies on the non-deuterated analogue, mechlorethamine (B1211372), predict a concerted reaction mechanism with a calculated activation free energy of approximately 20.4 kcal/mol in a solvent-explicit model, which aligns well with experimental values. nih.gov

The introduction of deuterium (B1214612) at the C1 and C2 positions, as in Bis(2-chloroethyl)-1,1,2,2-D4-amine, is expected to influence the kinetics of this cyclization. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break. While the C-D bond is not directly cleaved in the cyclization, the hybridization of the carbon atom changes from sp3 to a more sp2-like character in the transition state. This change in vibrational frequencies can lead to a secondary kinetic isotope effect.

Table 1: Kinetic Parameters for Nitrogen Mustard Cyclization Note: Specific experimental data for the D4-amine hydrochloride analog is not broadly available in the public literature; the following table is based on established principles and data from related compounds.

Parameter Non-Deuterated Analog (Estimated) Expected Impact on Deuterated Analog Rationale
Rate Constant (k) Baseline Slight Decrease Secondary kinetic isotope effect due to C-D bond rehybridization in the transition state. nih.govmdpi.com
Activation Energy (Ea) ~22.5 kcal/mol nih.gov Slight Increase Higher energy required due to the greater strength of the C-D bond framework. cchmc.org

Investigations of Deuterium Isotope Effects on Reaction Rates and Intermediates

Deuterium isotope effects (kH/kD) provide a quantitative measure of the impact of isotopic substitution on reaction rates. For the intramolecular cyclization of Bis(2-chloroethyl)-1,1,2,2-D4-amine, the expected isotope effect would be a secondary KIE, as the C-D bonds are not broken in the rate-limiting step. The magnitude of secondary KIEs is typically smaller than primary KIEs, often ranging from 0.9 to 1.5.

An inverse isotope effect (kH/kD < 1) might be observed if the transition state involves a stiffening of the C-H(D) vibrational modes.

A normal isotope effect (kH/kD > 1) , which is more likely in this case, would indicate that the C-H(D) bending vibrations are loosened as the carbon atom approaches the transition state geometry. Studies on other enzymatic and chemical systems show that the magnitude of the isotope effect is highly dependent on the specific reaction mechanism and the nature of the transition state. mdpi.comnih.gov

Spectroscopic Detection and Characterization of Aziridinium Intermediates

The aziridinium ion is a transient, highly reactive species, which makes its direct detection and characterization challenging. However, various techniques have been employed to study this intermediate.

Computational Modeling: Density functional theory (DFT) and ab initio molecular dynamics simulations have been invaluable in characterizing the structure and energetics of the aziridinium ion and the transition state leading to its formation. nih.govnih.gov These models confirm a concerted mechanism involving solvent reorganization and internal cyclization. nih.gov

Mass Spectrometry: Ion trap mass spectrometry can be used to isolate and study gaseous ions. This technique could potentially be used to characterize the mass-shifted deuterated aziridinium ion and study its gas-phase reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the short lifetime of the intermediate makes standard NMR difficult, specialized techniques or trapping experiments could potentially provide structural information. The presence of deuterium would offer a distinct spectroscopic label, although direct detection remains a significant experimental hurdle.

In practice, the existence and reactivity of the aziridinium intermediate are often inferred from kinetic studies and the analysis of final alkylation products. capes.gov.br

Detailed Analysis of Alkylation Reaction Mechanisms

Once formed, the deuterated aziridinium ion is a potent electrophile that rapidly reacts with a wide range of biological nucleophiles. The deuterium label does not directly participate in these subsequent SN2-type reactions but serves as a stable isotopic marker to trace the fate of the alkylating agent.

Substrate Specificity in Alkylation of Model Nucleophiles and Biomolecules

Nitrogen mustards react with numerous nucleophilic sites in a cell. The alkylation reaction with a model primary amine nucleophile, 4-chloroaniline, was found to follow second-order kinetics, demonstrating the dependence on both the mustard and the nucleophile concentration. nih.gov Beyond simple models, the aziridinium ion reacts readily with various functional groups found in biomolecules. ncl.ac.uk

Table 2: Nucleophilic Targets for Aziridinium Ion Alkylation

Biomolecule Class Specific Nucleophilic Site(s) Significance
DNA/RNA N7-Guanine, N3-Adenine, O6-Guanine, Phosphate oxygens ncl.ac.uknih.gov Leads to mutations, cross-linking, and strand breaks. ncl.ac.uknih.gov
Proteins Sulfhydryl groups (Cysteine), Imidazole (B134444) ring (Histidine), Amino groups (Lysine) Can lead to enzyme inactivation and disruption of protein function.

| Small Molecules | Thiols (e.g., Glutathione), Water | Water can hydrolyze the compound, while glutathione (B108866) can detoxify it. ncl.ac.uk |

The high reactivity of the aziridinium ion means that its reactions are often governed by kinetics and the accessibility of nucleophilic sites rather than high substrate specificity.

Mechanistic Preferences for Alkylation at DNA Bases (e.g., N7-Guanine, N3-Adenine)

The primary target for the cytotoxic action of nitrogen mustards is universally recognized as DNA. ncl.ac.ukpharmacologyeducation.org The electron-rich nitrogen atoms within the purine (B94841) bases are particularly susceptible to alkylation by the electrophilic aziridinium ion.

N7-Guanine: The N7 position of guanine (B1146940) is the most nucleophilic site on DNA and is overwhelmingly the major site of alkylation for nitrogen mustards. mdpi.comnih.govpharmacologyeducation.orgcapes.gov.br This initial monofunctional adduct formation is the most frequent lesion. researchgate.net The alkylation generates a positive charge on the imidazole ring of guanine, which can lead to downstream consequences such as depurination (cleavage of the base from the sugar backbone) or mispairing with thymine (B56734) instead of cytosine during DNA replication. mdpi.comnih.gov

N3-Adenine: While a less frequent event compared to guanine alkylation, the N3 position of adenine (B156593) is also a significant site for modification by some nitrogen mustards. nih.govresearchgate.net

Interstrand Cross-links: As a bifunctional agent, Bis(2-chloroethyl)-1,1,2,2-D4-amine can react a second time after the first alkylation event. The second chloroethyl arm can form its own aziridinium ion and alkylate another nucleophile. This can result in the formation of a highly cytotoxic DNA interstrand cross-link, most commonly between the N7 positions of two guanine bases, often in a 5'-GNC-3' sequence. ncl.ac.uknih.gov Computational simulations of diadduct formation have predicted a product ratio of approximately 83:17 for GG to AG cross-links. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Bis(2-chloroethyl)-1,1,2,2-D4-amine hydrochloride
4-chloroaniline
Adenine
Aziridinium ion
Cytosine
Guanine
Mechlorethamine
Nor-nitrogen mustard hydrochloride
Thymine

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (D), in a molecule serves as a powerful tool for investigating reaction mechanisms. In the context of "this compound," the four deuterium atoms on the carbons adjacent to the chlorine atoms provide a subtle but mechanistically informative probe. This isotopic labeling is particularly valuable for tracking the molecule's fate in complex chemical and biological systems and for elucidating the kinetics of bond-breaking and bond-forming steps. While much of the computational and experimental literature focuses on its non-deuterated analog, nornitrogen mustard, the principles derived are directly applicable and enhanced by the use of such labeled compounds.

Quantum Chemical Simulations of Transition States and Energy Profiles

Quantum chemical simulations are instrumental in mapping the intricate details of alkylation reactions, a hallmark of nitrogen mustards. These computational methods model the reaction pathway at the electronic level, providing insights into the stability of intermediates and the energy required to overcome reaction barriers.

The primary mechanism for nitrogen mustard alkylation involves a two-step process. acs.org First, the nitrogen atom attacks one of the β-chloroethyl carbons in an intramolecular SN1 cyclization, displacing a chloride ion to form a highly strained and reactive three-membered aziridinium cation. scirp.org This intermediate is the key alkylating species. In the second step, a nucleophile, such as the N7 atom of a guanine base in DNA, attacks one of the carbons of the aziridinium ring, opening the ring and forming a covalent adduct. scirp.orgresearchgate.net

Computational studies on model compounds like mechlorethamine and melphalan (B128) have elucidated the energy profiles of these steps. acs.orgnih.gov These studies show that the formation of the aziridinium ion is a crucial, often rate-determining, step. acs.org For aliphatic mustards like mechlorethamine (and by extension, nornitrogen mustard), the formation of the aziridinium ion is predicted to be significantly more favorable compared to aromatic mustards like melphalan. acs.orgnih.gov This is attributed to the greater availability of the nitrogen lone pair for the intramolecular attack in aliphatic mustards, whereas in aromatic mustards, the lone pair is delocalized into the phenyl ring. acs.orgacs.org

Simulations consistently show that the subsequent alkylation of guanine is energetically preferred over other DNA bases like adenine by approximately 6-7 kcal/mol. nih.govacs.org The analysis of transition states reveals the geometry of the reacting molecules as they move from the aziridinium intermediate to the final DNA adduct, confirming the feasibility of the nucleophilic attack on the aziridinium ring carbons. scirp.org

The deuterium labeling in this compound does not significantly alter the electronic structure or the calculated energy profiles. However, it is critical for validating the kinetic predictions from these models through experimental studies of the kinetic isotope effect (KIE), which can help confirm the nature of the transition state.

Table 1: Calculated Energy Preferences in Nitrogen Mustard Reactions
Reaction ComparisonCompound TypeEnergy Preference (kcal/mol)Finding
Guanine vs. Adenine AlkylationMechlorethamine~6Guanine alkylation is thermodynamically and kinetically favored. acs.org
Guanine vs. Adenine AlkylationPhenyl Mustard~7Guanine alkylation is thermodynamically and kinetically favored. acs.org
Aziridinium FormationMechlorethamine vs. MelphalanFavorable for MechlorethamineThe aliphatic nitrogen is more basic and its lone pair is more available for cyclization. acs.org
Molecular Dynamics Simulations of Compound-Target Interactions and Adduct Stability

Once the initial covalent bond is formed, molecular dynamics (MD) simulations provide a means to understand the subsequent behavior of the DNA-adduct complex over time. These simulations model the physical movements and interactions of atoms and molecules, offering insights into the structural distortions of DNA and the stability of the formed adduct.

MD simulations have been used to validate the structures of nitrogen mustard-DNA adducts, particularly the interstrand crosslinks (ICLs) that are critical to their cytotoxic effect. nih.govnih.gov These ICLs form when the second chloroethyl arm of the mustard reacts with another guanine base on the opposite DNA strand. Simulations show that the formation of a nitrogen mustard ICL induces only minor bending in the DNA duplex, which is consistent with experimental data from techniques like circular dichroism. nih.gov The stability of these adducts is crucial for their biological consequences, as they block essential cellular processes like DNA replication and transcription. nih.gov

Solvent Effects on Alkylation Kinetics and Thermodynamics

The surrounding solvent environment plays a critical role in the reaction kinetics and thermodynamics of nitrogen mustard alkylation. The formation of the charged aziridinium intermediate is highly sensitive to the polarity and nature of the solvent.

In protic solvents like water or ethanol, the rate of aziridinium ion formation is significant. mdpi.com However, these solvents can also act as competing nucleophiles, reacting with the aziridinium ion in hydrolysis or solvolysis reactions, which deactivates the compound. Aromatic mustards, in particular, may incur a large energy penalty for solvation due to their aromatic substituent. acs.org

In aprotic solvents, the reaction rates can be much higher as the nucleophilicity of anions is enhanced. mdpi.com The choice of solvent can therefore dramatically influence the balance between the activation of the mustard to its aziridinium form and its deactivation through side reactions. Computational models studying solvent effects confirm that the energy barriers for both the cyclization and the subsequent nucleophilic attack are modulated by the solvent's ability to stabilize charged intermediates and transition states.

Chemical Stability and Degradation Mechanism Studies

The utility of any reactive compound is governed by its stability and degradation pathways. For nitrogen mustards, the primary non-enzymatic degradation pathway in aqueous environments is hydrolysis.

Hydrolysis Mechanisms and Identification of Deuterated Hydrolysis Products

Nornitrogen mustard (the non-deuterated parent compound) undergoes hydrolysis in aqueous solution. nih.gov This process mirrors the first step of DNA alkylation, where the initial reaction is the formation of the aziridinium ion with the loss of a chloride ion. However, instead of being attacked by a biological nucleophile like DNA, the aziridinium ion is attacked by a water molecule.

This results in the formation of N-(2-chloroethyl)-N-(2-hydroxyethyl)amine (NOR-OH). nih.gov This mono-hydrolyzed product can then undergo a second hydrolysis step, where the remaining chloroethyl group cyclizes and is subsequently attacked by another water molecule, yielding the fully deactivated product, N,N-bis(2-hydroxyethyl)amine (NOR-OH-OH). nih.gov

Kinetic studies on the hydrolysis of nornitrogen mustard at physiological pH (7.4) and 37°C determined the half-life for the disappearance of the parent compound to be approximately 20 minutes. nih.gov The rate of appearance of the first hydrolysis product, NOR-OH, was found to have a similar half-life of 19 minutes, indicating that the initial hydrolysis is the rate-limiting step. nih.gov The yield of the di-hydrolyzed product, however, was found to be a small fraction of the starting material under the studied conditions. nih.gov

The use of this compound is exceptionally well-suited for these studies. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), researchers can precisely track the degradation process. nih.govnih.gov The deuterium atoms act as a stable isotopic label, making it straightforward to distinguish the hydrolysis products from other molecules in a complex mixture and to quantify their formation over time. The resulting hydrolysis products would be N-(2-chloro-1,1,2,2-D4-ethyl)-N-(2-hydroxyethyl)amine and N,N-bis(2-hydroxy-1,1,2,2-D4-ethyl)amine, each with a distinct mass signature.

Table 2: In Vitro Hydrolysis Kinetics of Nornitrogen Mustard (NOR)
ParameterHalf-life (minutes)Condition
Disappearance of NOR20pH 7.4, 37°C nih.gov
Appearance of NOR-OH19pH 7.4, 37°C nih.gov

Oxidative Degradation Pathways (e.g., N-oxide Formation)

In addition to hydrolysis, nitrogen mustards can undergo oxidative degradation. The tertiary amine nitrogen in the active aziridinium ion and the secondary amine in the parent compound are susceptible to oxidation. It is known that nitrogen mustards can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). nih.gov

A plausible, though less studied, degradation pathway is the oxidation of the nitrogen atom to form a nitrogen oxide (N-oxide) derivative. This transformation would significantly alter the electronic properties of the molecule, reducing the nucleophilicity of the nitrogen and thereby inhibiting its ability to form the aziridinium ion. This would represent a detoxification pathway. While specific studies on the N-oxidation of Bis(2-chloroethyl)-1,1,2,2-D4-amine are not prevalent in the reviewed literature, it remains a chemically feasible route of degradation, particularly in biological systems where oxidative metabolism occurs. nih.gov

Investigating the Influence of Deuterium Labeling on Reaction Selectivity and Pathway Branching

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by studying the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes, in this case, replacing hydrogen with deuterium. wikipedia.org The magnitude of the KIE provides insight into bond-breaking or bond-forming events in the rate-determining step and the nature of the transition state. princeton.edu

For this compound, the deuterium atoms are placed on the carbon atoms of the ethyl chains. medchemexpress.comlgcstandards.com The key mechanistic step for this compound's reactivity is the intramolecular formation of the aziridinium ion, which involves the breaking of a carbon-chlorine (C-Cl) bond, not a carbon-hydrogen (C-H) or carbon-deuterium (C-D) bond. wikipedia.org Therefore, a primary kinetic isotope effect is not expected.

However, a secondary kinetic isotope effect (SKIE) is anticipated. A SKIE arises when the isotopic substitution is at a position where no bond is broken or formed in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but are highly informative about changes in the hybridization state of the carbon atom during the transition state. wikipedia.orgprinceton.edu

In the formation of the aziridinium ion from Bis(2-chloroethyl)-1,1,2,2-D4-amine, the carbon atoms involved in the cyclization change from sp³ hybridization in the ground state to a state with more sp² character in the transition state. This change in hybridization leads to a change in the vibrational frequencies of the C-D bonds.

Table 2: Expected Secondary Kinetic Isotope Effect (SKIE) for Aziridinium Ion Formation

Parameter Description Expected Value (kH/kD) Rationale
α-SKIE Isotopic substitution on the carbon atom where the C-Cl bond is breaking (the α-carbon). > 1 (Normal KIE) The transition state involves rehybridization from sp³ to sp², which is less constrained for a C-H bond than a C-D bond, leading to a faster reaction for the non-deuterated compound. wikipedia.org

| β-SKIE | Isotopic substitution on the carbon atom adjacent to the reacting center (the β-carbon). | > 1 (Normal KIE) | A β-SKIE is also expected to be normal and can be influenced by hyperconjugation with the developing positive charge in the transition state. |

By measuring the reaction rates of the deuterated and non-deuterated compounds, the SKIE can be calculated (kH/kD). A value greater than 1 (a "normal" SKIE) would support a transition state where the carbon atom becomes more sp²-like, consistent with the accepted aziridinium formation mechanism. wikipedia.org The precise value can help to refine the understanding of the transition state structure. If competing reaction pathways existed, such as a direct bimolecular substitution (SN2) versus the intramolecular activation pathway (SN1-like), deuterium labeling could help differentiate them. A classic SN2 transition state has a more defined sp³ character, which would result in a different KIE value compared to the pathway involving aziridinium formation. wikipedia.org

Advanced Analytical and Spectroscopic Characterization of Bis 2 Chloroethyl 1,1,2,2 D4 Amine Hcl

Mass Spectrometry (MS) for Molecular Identity, Isotopic Purity, and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, providing detailed information on molecular weight, elemental composition, isotopic distribution, and structural characteristics.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). algimed.com Unlike low-resolution MS, which provides a nominal mass (the integer mass), HRMS provides an exact mass based on the sum of the most abundant isotopes of the constituent elements. algimed.com

For Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl, HRMS can:

Confirm Elemental Composition: By comparing the experimentally measured exact mass to the theoretically calculated exact mass, the elemental formula (C₄H₅D₄Cl₂N) can be confirmed, ruling out other potential structures with the same nominal mass.

Determine Isotopic Purity: HRMS can resolve the isotopic pattern of the molecule. The mass spectrum will show a cluster of peaks corresponding to the M, M+1, M+2, etc., ions due to the natural abundance of isotopes like ¹³C and ³⁷Cl. For the deuterated compound, HRMS can distinguish between the fully deuterated species (D4) and any less-deuterated isotopologues (D0, D1, D2, D3) that may be present as impurities. nih.gov The relative abundances of these ions in the spectrum allow for the calculation of the isotopic enrichment. nih.govrsc.org

Table 2: Theoretical Exact Masses of Bis(2-chloroethyl)amine (B1207034) Isotopologues

Isotopologue Formula Monoisotopic Mass (Da)
Non-deuterated C₄H₉³⁵Cl₂N 141.01120
Deuterated (D4) C₄H₅D₄³⁵Cl₂N 145.03631
D3 Impurity C₄H₆D₃³⁵Cl₂N 144.02999
D2 Impurity C₄H₇D₂³⁵Cl₂N 143.02367

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. youtube.comyoutube.com

Deuterium (B1214612) labeling is invaluable for elucidating fragmentation pathways. spectroscopyonline.com When a deuterated ion fragments, the deuterium atoms can either be retained in the charged fragment or lost in the neutral fragment. By observing the mass-to-charge (m/z) ratio of the fragment ions, one can deduce which parts of the original molecule they contain. For example, if a fragment ion from the D4-labeled compound has a mass 4 Da higher than the corresponding fragment from the non-labeled compound, it indicates that the four deuterium atoms are located on that piece of the fragmented ion. This information helps to pinpoint the locations of bond cleavages. researchgate.netnih.gov

The choice of ionization technique is crucial as it determines the nature of the ions that are generated and analyzed.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. youtube.com This is ideal for determining the molecular weight and isotopic distribution of the intact deuterated compound. acs.org For this compound, ESI would produce a primary ion at m/z 146.0436 (for the monoisotopic species), allowing for its selection as a precursor ion in subsequent MS/MS experiments. In some cases, the presence of deuterium can slightly alter ionization efficiency compared to the non-deuterated analogue. stackexchange.com

Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. wikipedia.orgyoutube.com This results in a characteristic mass spectrum that serves as a "fingerprint" for the compound, which is useful for structural identification. While EI spectra can be complex, the presence of deuterium labels creates predictable mass shifts in the fragment ions, aiding in their structural assignment. researchgate.net The kinetic isotope effect can sometimes alter the relative abundances of certain fragments compared to the non-deuterated compound, as C-D bonds are stronger than C-H bonds and thus slightly less likely to break.

One of the most important applications of this compound is its use as an internal standard (IS) for the quantitative analysis of its non-labeled counterpart, Bis(2-chloroethyl)amine, by mass spectrometry, typically coupled with liquid chromatography (LC-MS). texilajournal.comclearsynth.com

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis. scispace.com The key advantages are:

Co-elution: The deuterated standard is chemically identical to the analyte, so it co-elutes during chromatographic separation.

Compensation for Matrix Effects: Any variations in sample preparation, injection volume, or, most importantly, ionization efficiency (ion suppression or enhancement) caused by the sample matrix will affect the analyte and the deuterated IS almost identically. texilajournal.comnih.gov

Improved Accuracy and Precision: By measuring the ratio of the analyte's signal to the IS signal, these variations are canceled out, leading to highly accurate and precise quantification, even at very low concentrations. texilajournal.comnih.gov

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. It separates ions in the gas phase based not only on their m/z ratio but also on their size, shape, and charge. nih.gov Ions travel through a drift tube filled with a buffer gas under a weak electric field, and their drift time is measured. Compact ions travel faster than extended, bulkier ions of the same m/z.

For deuterated compounds, IM-MS can provide insights into:

Gas-Phase Conformation: While the substitution of hydrogen with deuterium has a minimal effect on molecular structure, it can subtly influence the gas-phase conformation and dynamics of an ion. lcms.czacs.org

Separation of Isotopologues: In high-resolution IM-MS systems, it may be possible to separate ions that differ only in their isotopic composition. This is because deuterium substitution can lead to minute changes in the ion's collision cross-section (its effective size in the gas phase) or mass distribution, affecting its drift time. acs.org

Structural Dynamics: When combined with hydrogen-deuterium exchange (HDX) experiments, IM-MS can distinguish between different conformers of a molecule based on their accessibility to the exchange reagent and their resulting drift times, providing detailed information on the molecule's three-dimensional structure in the gas phase. nih.govnih.gov

Table 3: Summary of Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Deuterated Nor-mustard Hydrochloride C₄H₅D₄Cl₂N·HCl
Bis(2-chloroethyl)amine Nor-mustard C₄H₉Cl₂N
Maleic Anhydride 2,5-Furandione C₄H₂O₃
Deuterium Oxide Heavy Water D₂O
Acetonitrile CH₃CN
Ammonia NH₃
Methane CH₄
Isobutane C₄H₁₀
4-trifluoromethylnicotinic acid TFNA C₇H₄F₃NO₂

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from any starting materials, by-products, or degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for quantifying the compound and its potential impurities.

Method Development: A selective and sensitive reverse-phase HPLC method, often coupled with mass spectrometry (MS), is ideal for the analysis of this compound. researchgate.net Method development for the non-deuterated analogue, Bis(2-chloroethyl)amine, provides a strong foundation. researchgate.netscimplify.com A typical method employs a C18 column and a mobile phase consisting of an aqueous component with a pH modifier (like formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). researchgate.net The isocratic elution, where the mobile phase composition remains constant, is often suitable for rapid analysis. researchgate.net Detection can be achieved using UV, however, due to the compound's limited chromophore, a more sensitive and specific detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) is often preferred. europa.eumerckmillipore.com A UHPLC-MS/MS method developed for the non-deuterated form utilized a positive-ion electrospray ionization (ESI) source and monitored the compound in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net

Interactive Table: Example HPLC-MS/MS Parameters for Analysis

Parameter Condition Source
Column ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) researchgate.net
Mobile Phase A 0.2% Formic acid in water researchgate.net
Mobile Phase B Methanol researchgate.net
Elution Mode Isocratic (45:55 v/v, A:B) researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Column Temperature 40 °C researchgate.net
Injection Volume 2 µL researchgate.net

| Detection | Triple Quadrupole MS (ESI+) | researchgate.net |

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com For the non-deuterated analogue, a validated UHPLC-MS/MS method demonstrated excellent linearity with a correlation coefficient (R²) of 0.9892. researchgate.net The accuracy was confirmed with percentage recoveries between 92.0% and 111.0%. researchgate.net The method proved to be highly sensitive, with an LOD of 0.070 ppm and an LOQ of 0.206 ppm, making it suitable for identifying the compound even at trace genotoxic impurity levels. researchgate.net

Interactive Table: Summary of Validation Parameters

Parameter Typical Acceptance Criteria Finding for Analogue Source
Specificity No interference at analyte retention time Method is selective researchgate.net
Linearity (R²) ≥ 0.99 0.9892 researchgate.net
Accuracy (% Recovery) 80% - 120% 92.0% - 111.0% researchgate.net
Precision (% RSD) ≤ 2% for repeatability < 2% mdpi.com
LOD Signal-to-Noise ≥ 3:1 0.070 ppm researchgate.net

| LOQ | Signal-to-Noise ≥ 10:1 | 0.206 ppm | researchgate.net |

Gas Chromatography (GC) Applications, particularly with Fourier Transform Infrared (FT-IR) Detection

Gas chromatography is a powerful technique for separating volatile compounds. While the hydrochloride salt form of the analyte is non-volatile, its free amine form, Bis(2-chloroethyl)-1,1,2,2-D4-amine, can be analyzed by GC. Coupling GC with a Fourier Transform Infrared (FT-IR) detector provides a hyphenated technique (GC-FTIR) that offers significant advantages for structural elucidation.

GC-FTIR Principle: In GC-FTIR, the sample is first separated into its components by the GC column. researchgate.net As each component elutes from the column, it passes through a heated "light-pipe" interface into the FT-IR spectrometer, where its vapor-phase infrared spectrum is recorded in real-time. mdpi.com This provides a unique infrared spectrum for each separated peak, acting as a chemical fingerprint. researchgate.netmdpi.com This technique is particularly valuable for distinguishing between isomers, which may produce very similar mass spectra but have distinct IR spectra. researchgate.netmdpi.com

Applications: GC-FTIR is highly effective for the identification of compounds that are thermally stable and volatile. epa.gov The U.S. Environmental Protection Agency (EPA) has developed methods, such as Method 8430, for analyzing related water-soluble compounds using direct aqueous injection GC-FTIR, demonstrating the utility of this technique for similar chemical classes. epa.gov For Bis(2-chloroethyl)-1,1,2,2-D4-amine, GC-FTIR can unequivocally confirm the identity of the main peak and help in the structural elucidation of any unknown impurities. researchgate.net While less sensitive than GC-MS, the strength of GC-FTIR lies in its ability to provide functional group information and differentiate structural isomers. researchgate.net Modern solid-deposition interfaces can enhance sensitivity, lowering identification limits to the nanogram scale. nih.gov

Interactive Table: Typical GC-FTIR System Parameters

Parameter Description Relevance Source
Injector Split/Splitless Allows for analysis of a wide range of concentrations.
Column Capillary column (e.g., SLB-5ms) Provides high-resolution separation of components. nih.gov
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Interface Heated Light-Pipe or Solid-Deposition Transfers eluent from GC to FTIR for vapor-phase or solid-phase spectral acquisition. mdpi.comnih.gov
Detector Mercury-Cadmium-Telluride (MCT) A highly sensitive detector used in FTIR spectroscopy. nih.gov

| Data Acquisition | Gram-Schmidt Reconstructed Chromatogram | Total IR absorbance is plotted against time to generate a chromatogram. | nih.gov |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are indispensable for confirming the presence of specific functional groups and characterizing the effects of isotopic labeling.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum provides detailed information about the molecule's functional groups and structure.

Spectral Interpretation: The FTIR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with key differences arising from the isotopic substitution. libretexts.orgnih.gov Strong absorptions from carbon-halogen bonds are characteristic of organohalogen compounds. libretexts.org The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region. libretexts.org Other key functional groups include the secondary amine (N-H) and the alkyl C-H bonds.

Effect of Deuteration: The most significant impact of deuteration is observed in the vibrational modes involving the substituted atoms. libretexts.org Replacing four hydrogen atoms with deuterium on one of the chloroethyl chains increases the reduced mass (µ) of the C-D bonds. libretexts.org According to the principles of the harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass (ν ∝ 1/√µ). libretexts.org Consequently, the C-D stretching and bending vibrations will occur at significantly lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. libretexts.orgiaea.org This isotopic shift is a powerful tool for confirming the position of the deuterium labels within the molecule. For instance, C-H stretching vibrations typically appear around 2850-3000 cm⁻¹, while C-D stretching vibrations are expected at approximately 2100-2200 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes Source
N-H Stretch (Ammonium Salt) ~2400-2800 Broad absorption characteristic of amine salts.
C-H Stretch ~2850-2960 From the non-deuterated ethyl group. researchgate.net
C-D Stretch ~2100-2200 From the deuterated ethyl group. Lower frequency due to increased mass. libretexts.org
N-H Bend ~1560-1640 Bending vibration of the secondary amine salt.
C-H/C-D Bends ~1350-1470 (C-H), Lower for C-D Scissoring and bending vibrations.
C-N Stretch ~1020-1250 Stretching of the carbon-nitrogen bond.

| C-Cl Stretch | ~600-800 | Strong absorption characteristic of alkyl chlorides. | libretexts.org |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. nih.gov It detects vibrations that cause a change in the polarizability of the molecule's electron cloud. libretexts.org While FTIR is excellent for observing polar functional groups (like C=O, O-H, N-H), Raman is often better for analyzing non-polar, symmetric bonds (like C-C, C=C). libretexts.org

Spectral Features: For this compound, the Raman spectrum would also be heavily influenced by the C-Cl and C-D bonds. nih.govchemicalbook.com Symmetric stretching vibrations, which might be weak or absent in the FTIR spectrum, are often strong in the Raman spectrum. libretexts.org The C-N bond and the carbon skeleton vibrations would be readily observable.

Effect of Deuteration: Similar to FTIR, the isotopic substitution causes a downshift in the frequencies of the vibrational modes involving the deuterium atoms. libretexts.orgiaea.org The C-D stretching and bending modes will appear at lower wavenumbers in the Raman spectrum as well. This allows for cross-validation of the isotopic labeling with the FTIR data. The combination of FTIR and Raman provides a more complete picture of the vibrational characteristics of the molecule. nih.gov

Interactive Table: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Notes Source
C-H Stretch ~2850-2960 Symmetric and asymmetric stretches of the CH₂ groups. chemicalbook.com
C-D Stretch ~2100-2200 Symmetric and asymmetric stretches of the CD₂ groups. libretexts.org
CH₂/CD₂ Bends ~1300-1470 Deformation modes.
C-N Stretch ~1000-1200 Often a strong band in the Raman spectrum of amines.
C-C Stretch ~800-1000 Skeletal vibrations of the ethyl chains.

| C-Cl Stretch | ~600-800 | Symmetric C-Cl stretch is typically strong in Raman. | libretexts.org |

Applications of Bis 2 Chloroethyl 1,1,2,2 D4 Amine Hcl As a Research Probe

Mechanistic Studies of Protein Alkylation and Modifications in Chemical Systems

Beyond DNA, the reactive nature of nitrogen mustards leads them to alkylate proteins, which can significantly alter protein structure and function. nih.govnih.gov These modifications can contribute to the broader cellular response to these agents. Studies have shown that nitrogen mustards can form both monoadducts and cross-links with and between proteins. nih.gov

Table 2: Amino Acid Residues Targeted by Nitrogen Mustards
Amino AcidReactive SiteType of Adduct Formed
CysteineThiol (-SH) groupMonoadducts, Protein-Protein Cross-links, DNA-Protein Cross-links. nih.govnih.gov
HistidineImidazole (B134444) ringMonoadducts. nih.gov
LysineAmine (-NH2) group in side chainMonoadducts, DNA-Protein Cross-links. nih.govnih.gov

Role of Deuterium (B1214612) Labeling in Tracing Chemical Transformations and Pathways

The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful technique in modern scientific research. clearsynth.com Because deuterium is twice as heavy as hydrogen, its presence in a molecule can be easily detected by mass spectrometry. musechem.com However, it is chemically identical to hydrogen, meaning it does not typically alter the biological properties of the molecule. clearsynth.com This makes deuterated compounds like Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl ideal tracers for following complex biochemical processes. clearsynth.comacs.org

In metabolic research, stable isotope labeling is a cornerstone methodology for mapping the intricate network of chemical reactions that constitute metabolism. creative-proteomics.comdoi.org Researchers introduce a labeled substrate (or "tracer") into a biological system, such as a cell culture, and monitor its transformation into downstream metabolites. frontiersin.orgnih.gov

By analyzing the distribution of the isotopic label in various metabolites over time, scientists can determine the flow of atoms through different pathways, a practice known as metabolic flux analysis. frontiersin.orgnih.gov For example, feeding cells glucose labeled with carbon-13 allows for the tracing of carbon atoms through glycolysis and the citric acid cycle. creative-proteomics.com Similarly, deuterium labeling, often through the use of deuterated water (D₂O) or other deuterated precursors, can provide valuable information on redox reactions and biosynthetic pathways like fat synthesis. nih.govresearchgate.net This approach provides unparalleled insight into the wiring of cellular metabolism and how it is altered by genetic changes or external perturbations. nih.gov

In the field of proteomics, which studies the entire set of proteins in a cell, deuterium labeling is a versatile tool for investigating protein dynamics. nih.gov The rates at which proteins are synthesized and degraded, known as protein turnover, are critical for maintaining cellular homeostasis. nih.gov Metabolic labeling with deuterated water (D₂O) allows for the measurement of turnover rates for thousands of proteins simultaneously. nih.govresearchgate.net As new proteins are synthesized, they incorporate deuterium from the D₂O-enriched environment, and the rate of deuterium incorporation into each protein's peptides reflects its synthesis rate. researchgate.net

Another powerful technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). acs.org This method probes a protein's structure and dynamics by exposing it to a deuterated solvent. The rate at which the protein's backbone amide hydrogens exchange with deuterium from the solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. acs.org When a protein interacts with another protein or a small molecule ligand, the regions involved in the interaction are often protected from exchange. By comparing the HDX rates of a protein in its free and bound states, researchers can map interaction sites and characterize conformational changes. acs.org

Utility in the Development of Novel Synthetic Methodologies

The application of isotopically labeled compounds in synthetic chemistry offers unique insights that are often unattainable with their non-labeled counterparts. The presence of deuterium in this compound can be leveraged to trace the incorporation of the bis(2-chloroethyl)amine (B1207034) moiety in complex molecules and to study the kinetic isotope effect in various reactions.

Bis(2-chloroethyl)amine hydrochloride is a well-established and critical building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds, most notably piperazine (B1678402) derivatives. guidechem.comsigmaaldrich.comthermofisher.com These derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds. The deuterated analog, this compound, serves as a direct substitute in these synthetic routes, allowing for the preparation of specifically labeled complex molecules.

The primary synthetic application involves the cyclization reaction with various aniline (B41778) derivatives to form the piperazine ring. This reaction is typically carried out at elevated temperatures, often in a suitable solvent or neat. The use of this compound in such a reaction would result in a piperazine ring with deuterium atoms at the 1,1,2,2-positions relative to one of the nitrogen atoms, providing a powerful tool for tracking the fate of this fragment in subsequent transformations or biological studies.

A general scheme for the synthesis of N-aryl piperazines using bis(2-chloroethyl)amine hydrochloride is a two-step process. First, an appropriate aniline is reacted with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. This is followed by further functionalization of the newly formed piperazine.

Interactive Table: Synthesis of Piperazine Derivatives using Bis(2-chloroethyl)amine Hydrochloride

Starting Material (Aniline Derivative)Reaction ConditionsProductApplication of Product
2-((2,4-Dimethylphenyl)thio)anilineN,N-dimethylformamide, 110 °C, 48 h1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazineIntermediate for antimicrobial and antifungal agents scimplify.com
3-ChloroanilineXylene, reflux, 24 h1-(3-Chlorophenyl)piperazine hydrochloridePharmaceutical intermediate researchgate.net
2,3-DichloroanilineSulfolane, 150 °C, 14 h1-(2,3-Dichlorophenyl)piperazine hydrochloridePharmaceutical intermediate
2,3-Dihydrobenzo[b] scimplify.comlgcstandards.comdioxin-6-amineDiglyme, 150 °C1-(2,3-Dihydrobenzo[b] scimplify.comlgcstandards.comdioxan-6-yl)piperazineIntermediate for neuropharmacological agents

By employing this compound in these syntheses, researchers can produce deuterated versions of these valuable piperazine intermediates. These labeled compounds can then be used as internal standards in quantitative mass spectrometry, to study drug metabolism, or to probe reaction mechanisms where the C-H bonds adjacent to the nitrogen are involved. medchemexpress.com

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the two isotopes. nih.gov The C-D bond is stronger and has a lower zero-point energy than the C-H bond, which can result in a slower reaction rate if this bond is broken in the rate-determining step. This principle can be exploited to study reaction mechanisms and, in some cases, to enhance the selectivity of a reaction.

While specific studies detailing the use of this compound to investigate the impact of isotopic labeling on reaction efficiency and selectivity, particularly in ¹⁸F-labeling reactions, are not extensively reported in the available literature, the potential for such applications is significant. In the context of developing novel radiolabeling methods, deuterated precursors can be invaluable.

For instance, in the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET), the efficiency and regioselectivity of the fluorination step are crucial. If a C-H bond adjacent to the site of fluorination is involved in a side reaction, replacing it with a C-D bond could suppress this unwanted pathway, thereby increasing the yield and purity of the desired ¹⁸F-labeled product. The deuterated compound could serve as a mechanistic probe to determine if C-H bond activation is a competing process during the introduction of the ¹⁸F-label.

The general utility of deuterium labeling in studying reaction mechanisms is well-established. nih.gov For example, deuterated compounds are used to determine whether a reaction proceeds through a specific intermediate or transition state. The presence or absence of a KIE when using this compound in a reaction could provide evidence for or against the involvement of the C-D bonds in the rate-limiting step.

Interactive Table: Potential Research Applications of Isotopic Labeling with this compound

Research AreaPotential Application of Deuterated CompoundInformation Gained
Reaction Mechanism StudiesUse in reactions where C-H bond cleavage is suspected near the nitrogen atom.Elucidation of reaction pathways and transition state structures through the observation of kinetic isotope effects. nih.gov
Radiotracer Development (e.g., ¹⁸F-labeling)As a precursor in fluorination reactions to potentially suppress side reactions involving C-H bond activation.Improvement of radiochemical yield and purity of PET tracers.
Metabolic Pathway AnalysisAs a tracer in biological systems to follow the metabolic fate of the bis(2-chloroethyl)amine moiety.Identification of metabolites and understanding of metabolic transformations. medchemexpress.com
Quantitative AnalysisAs an internal standard for mass spectrometry-based quantification of the non-deuterated analog.Accurate and precise measurement of compound concentrations in complex matrices.

Future Directions and Emerging Research Opportunities

Development of Advanced Deuterated Nitrogen Mustard Analogs for Enhanced Mechanistic Resolution

Nitrogen mustards are a class of alkylating agents, and understanding their mechanism of action is crucial for various applications. wikipedia.orgdrugbank.comresearchgate.net The development of advanced analogs of Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl can provide deeper insights into their chemical behavior.

Future research will likely focus on synthesizing a wider array of deuterated nitrogen mustard analogs with deuterium (B1214612) substitution at different positions. nih.gov This will allow for a more detailed investigation of the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, can slow down reaction rates. nih.govsymeres.com By comparing the reaction kinetics of various deuterated and non-deuterated analogs, researchers can pinpoint the exact steps in a reaction mechanism that involve C-H bond cleavage. symeres.comnih.gov

These studies are essential for understanding the formation of the aziridinium (B1262131) ion, the key reactive intermediate of nitrogen mustards, and its subsequent reaction with nucleophiles like DNA. wikipedia.orgyoutube.com Advanced deuterated analogs will serve as invaluable tools for elucidating the intricate details of these biological interactions. nih.gov

Table 1: Potential Deuterated Nitrogen Mustard Analogs and Their Research Applications

Analog Name Position of Deuteration Potential Research Application
Bis(1-chloroethyl-2,2-D2)-amine HCl On the carbon adjacent to the nitrogen Studying the influence of deuterium on the rate of aziridinium ion formation.
Bis(2-chloroethyl-1-D1)-amine HCl On the carbon adjacent to the chlorine Investigating the kinetic isotope effect on the alkylation step.

Integration of In Silico and Experimental Approaches for Predictive Chemistry

The combination of computational modeling (in silico methods) and traditional laboratory experiments offers a powerful synergy for predicting the chemical and physical properties of deuterated compounds. researchgate.netacs.orgnih.gov

Future research should increasingly utilize molecular modeling and quantum mechanics calculations to predict the behavior of this compound and its analogs. researchgate.net These computational tools can simulate reaction pathways, predict kinetic isotope effects, and model interactions with biological macromolecules. nih.govacs.org For instance, computational models can help predict how deuteration affects the binding affinity of a molecule to a protein. researchgate.netnih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can be used to study protein conformational dynamics and protein-ligand interactions. acs.org Integrating HDX-MS data with computational docking and molecular dynamics simulations can provide a detailed, three-dimensional picture of how these compounds interact with their biological targets. acs.orgnih.gov This integrated approach can accelerate the design of new molecules with desired properties and provide a deeper understanding of their mechanism of action.

Table 2: Integrated Approaches in Deuterated Compound Research

In Silico Method Experimental Method Combined Research Goal
Quantum Mechanics Calculations Kinetic Assays Accurately predict and validate kinetic isotope effects.
Molecular Docking Simulations Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Elucidate the binding modes and conformational changes of target proteins upon ligand binding. acs.orgnih.gov

Exploration of Novel Reaction Pathways and Applications of Deuterated Amine Hydrochlorides

The unique properties of deuterated compounds can be exploited to explore novel chemical reactions and applications. nih.govrsc.org Research into the reactivity of this compound could uncover new synthetic methodologies.

For example, the altered reactivity due to deuteration could be used to control the selectivity of certain reactions, leading to the formation of products that are difficult to obtain with non-deuterated starting materials. nih.gov There is a growing need for efficient and versatile methods for the synthesis of selectively deuterated amines, as these compounds are of great importance in medicinal chemistry. nih.govrsc.org

Furthermore, deuterated amine hydrochlorides can serve as building blocks in the synthesis of more complex isotopically labeled molecules. chemicalbook.comganeshremedies.com These molecules can be used as internal standards in mass spectrometry for quantitative analysis or as tracers to study metabolic pathways. symeres.commusechem.com The development of new synthetic routes utilizing deuterated building blocks will expand the toolbox of chemists and biologists. nih.govresearchgate.net

Sustainable and Efficient Synthetic Routes for Isotope-Labeled Compounds

The synthesis of isotopically labeled compounds can be complex and expensive. A key area of future research is the development of more sustainable and efficient synthetic methods. musechem.com

Another important aspect is the development of synthetic routes that are more atom-economical, meaning that a higher proportion of the atoms from the starting materials are incorporated into the final product. The demand for deuterated compounds is increasing, and therefore, the development of efficient and broadly applicable methods for the selective incorporation of deuterium is of extreme importance. rsc.org

Q & A

Basic: How can researchers optimize the synthesis of Bis(2-chloroethyl)-1,1,2,2-D4-amine HCl to minimize byproduct formation?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. The parent compound (2-(Bis(2-chloroethyl)amino)ethanol HCl) is synthesized via nucleophilic substitution between ethanolamine and 2-chloroethyl chloride. For deuterated analogs like the D4-amine, use deuterated reagents (e.g., D2O or deuterated solvents) to ensure isotopic purity. Key parameters include:

  • Temperature: Maintain sub-zero conditions (e.g., −10°C in CCl4) to suppress competing hydrolysis or polymerization .
  • Stoichiometry: Use a 2:1 molar ratio of 2-chloroethyl chloride to ethanolamine to favor bis-substitution over mono-substitution.
  • Purification: Employ fractional crystallization or preparative HPLC to isolate the deuterated product. Validate isotopic purity via mass spectrometry (e.g., HRMS or MALDI-TOF) and NMR (e.g., ²H-NMR to confirm deuteration at C-1,1',2,2') .

Advanced: What experimental strategies resolve contradictions in alkylation efficiency data between in vitro DNA models and cellular systems?

Methodological Answer:
Discrepancies arise from differences in cellular detoxification pathways (e.g., glutathione conjugation) versus simplified in vitro systems. To address this:

  • Controlled Reactivity Assays: Compare alkylation kinetics in buffered solutions (pH 7.4, 37°C) vs. cell lysates using LC-MS/MS to quantify DNA adducts (e.g., 7-alkylguanine). Include competitive inhibitors (e.g., N-acetylcysteine) to mimic intracellular thiols .
  • Microenvironment Simulation: Use 3D tumor spheroids or organoids to replicate tissue-specific pH, hypoxia, and nucleophile availability. Monitor adduct formation via fluorescence labeling (e.g., BODIPY-tagged analogs) .
  • Metabolomic Profiling: Pair alkylation data with intracellular metabolite levels (e.g., glutathione, NADPH) using UPLC-QTOF-MS to identify detoxification pathways .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with deuterated internal standards (e.g., D4-amine-d8) to correct for matrix effects. Electrospray ionization (ESI+) in MRM mode enhances sensitivity for m/z 222.5 → 154.1 (parent ion → fragment) .
  • Isotopic Dilution Analysis: Spike samples with ¹³C-labeled analogs to improve accuracy in complex matrices (e.g., plasma or tissue homogenates).
  • Stability Monitoring: Assess compound degradation under storage conditions (−80°C vs. 4°C) via accelerated stability studies (ICH Q1A guidelines) .

Advanced: How can researchers evaluate the environmental persistence and transformation pathways of this compound in aquatic systems?

Methodological Answer:

  • Fate Studies: Conduct microcosm experiments simulating freshwater/sediment systems. Monitor hydrolysis (pH 7–9), photolysis (UV-Vis exposure), and biodegradation (OECD 301D tests) using LC-HRMS to identify transformation products (e.g., dechlorinated or oxidized derivatives) .
  • QSAR Modeling: Predict degradation half-lives via quantitative structure-activity relationship models (e.g., EPI Suite) using log Kow and hydrolysis rate constants .
  • Ecotoxicology: Assess acute/chronic toxicity in Daphnia magna or Danio rerio (zebrafish) using OECD 202/203 protocols. Correlate toxicity with bioaccumulation factors (BCF) .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, ANSI-approved goggles, and Tyvek suits to prevent dermal/ocular exposure.
  • Ventilation: Perform reactions in fume hoods with HEPA filters to avoid inhalation of HCl vapors or chloroethylamine degradation products .
  • Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/v) and adsorb using vermiculite. Decontaminate surfaces with 10% ethanol/water .

Advanced: How does deuteration at the 1,1,2,2 positions influence the compound’s pharmacokinetic profile compared to non-deuterated analogs?

Methodological Answer:

  • Isotope Effect Studies: Compare metabolic stability using liver microsomes (human/rat) via LC-MS. Deuteration reduces CYP450-mediated oxidation (e.g., deuteration at C-1,2 slows N-dealkylation) due to kinetic isotope effects (KIE ≈ 2–10) .
  • Plasma Half-Life: Conduct PK studies in rodent models. Deuterated analogs typically exhibit prolonged t½ due to reduced first-pass metabolism. Validate via compartmental modeling (e.g., WinNonlin) .
  • Tissue Distribution: Use whole-body autoradiography (WBA) with ¹⁴C-labeled analogs to compare biodistribution in brain, liver, and kidneys .

Basic: What experimental designs are optimal for assessing the compound’s alkylation specificity toward DNA vs. proteins?

Methodological Answer:

  • Competitive Alkylation Assays: Incubate the compound with purified DNA (e.g., plasmid pBR322) and BSA in PBS. Quantify DNA crosslinking (gel electrophoresis) vs. protein adducts (SDS-PAGE with Coomassie/SYPRO Ruby staining) .
  • Mass Spectrometry: Use bottom-up proteomics (trypsin digest + LC-MS/MS) to identify alkylated lysine residues (e.g., m/z shifts +142 Da for chloroethyl adducts) .

Advanced: How can computational chemistry tools predict the compound’s reactivity with nucleophilic targets in silico?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute electrostatic potential (ESP) maps and identify reactive sites (e.g., N-chloroethyl groups). Compare activation energies for SN2 reactions with guanine-N7 .
  • Molecular Dynamics (MD): Simulate DNA minor groove binding using AMBER or CHARMM. Analyze hydrogen bonding and steric effects influencing adduct formation .
  • Machine Learning: Train models on existing alkylation data (e.g., PubChem BioAssay) to predict novel targets or toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.